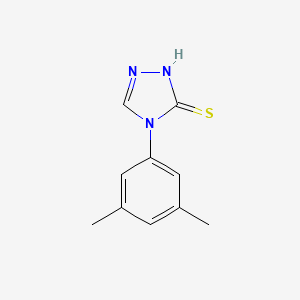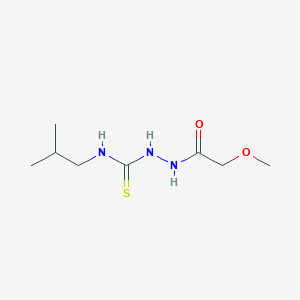![molecular formula C17H16ClF3N2O B4738443 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea](/img/structure/B4738443.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea, also known as DMC or diuron, is a widely used herbicide in agriculture. The compound is effective against a broad range of weeds and is used to control the growth of plants in crops such as cotton, sugarcane, and citrus. The purpose of
Mécanisme D'action
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea acts by inhibiting photosynthesis in plants. The compound interferes with the electron transport chain in chloroplasts, leading to the accumulation of reactive oxygen species and ultimately cell death. In addition, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea has been shown to inhibit the growth of fungi by disrupting the biosynthesis of cell wall components.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea has been found to have a low toxicity to mammals. However, the compound can cause skin irritation and eye damage upon contact. In addition, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea has been shown to have an effect on the endocrine system, specifically the thyroid gland. Studies have shown that exposure to N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea can lead to changes in thyroid hormone levels.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea is a widely used herbicide in agriculture, making it readily available for research purposes. The compound is also relatively inexpensive, making it an attractive option for researchers on a budget. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea. One area of interest is the development of new synthesis methods for the compound that are more efficient and environmentally friendly. Another area of research is the investigation of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea's potential as an antifungal agent and its mechanism of action against fungi. Moreover, there is a need for further research on the effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea on the endocrine system and the potential health risks associated with exposure to the compound.
Conclusion:
In conclusion, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea is a widely used herbicide in agriculture with potential applications in the treatment of cancer and other diseases. The compound acts by inhibiting photosynthesis in plants and disrupting the biosynthesis of cell wall components in fungi. While N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea has advantages for use in lab experiments, it also has limitations in terms of its solubility in water. Future research on N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea should focus on developing new synthesis methods, investigating its potential as an antifungal agent, and further exploring its effects on the endocrine system.
Applications De Recherche Scientifique
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea has been extensively studied for its herbicidal properties. It is used in the agricultural industry to control the growth of weeds in crops. The compound has also been studied for its potential as an antifungal agent. Moreover, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea has been investigated for its potential use in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O/c18-14-9-8-13(17(19,20)21)11-15(14)23-16(24)22-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTBQXUIKJIUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3-phenylpropyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4738362.png)
![5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B4738365.png)
![N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4738372.png)

![N-(5-chloro-2-methylphenyl)-2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4738389.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B4738393.png)
![2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4738406.png)
![N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4738421.png)

![7-[({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4738431.png)

![methyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4738436.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B4738457.png)
